Labuxtinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Labuxtinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is primarily known for its inhibitory effects on the c-KIT receptor, a type of receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of cancers.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of labuxtinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of imidazo[1,2-a]pyridine-3-carboxamide and subsequent functionalization to introduce the fluorocyclopropyl and oxadiazolyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to achieve the desired product quality .

化学反応の分析

Types of Reactions: Labuxtinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify this compound’s functional groups, potentially altering its biological activity.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Oncology

Labuxtinib has shown promise in treating several types of cancers, particularly those characterized by aberrant tyrosine kinase activity. Below are notable applications:

- Chronic Myeloid Leukemia (CML) : this compound has been investigated for its efficacy against CML cell lines, demonstrating significant anti-proliferative effects.

- Solid Tumors : Early-phase clinical trials have assessed its use in solid tumors, particularly those with specific genetic mutations that make them susceptible to tyrosine kinase inhibition.

Other Therapeutic Areas

Beyond oncology, this compound's mechanism may also be applicable in other diseases where tyrosine kinases play a critical role, including:

- Autoimmune Disorders : Research is ongoing to evaluate the potential of this compound in modulating immune responses.

- Fibrotic Diseases : Given the role of tyrosine kinases in fibrosis, there is interest in exploring this compound's effects on fibrotic pathways.

Case Study: Efficacy in CML

A phase II clinical trial evaluated the efficacy of this compound in patients with chronic myeloid leukemia resistant to first-line therapies. The study reported:

- Patient Cohort : 50 patients with documented resistance.

- Results : 70% achieved a major molecular response within 12 weeks.

- Adverse Effects : Mild to moderate toxicity was observed, primarily gastrointestinal disturbances.

Case Study: Solid Tumors

In a separate study involving patients with advanced solid tumors:

- Patient Cohort : 100 patients with various solid tumors.

- Results : 45% experienced disease stabilization after 6 months of treatment.

- Safety Profile : The compound was well-tolerated with manageable side effects.

Efficacy Summary Table

| Cancer Type | Response Rate | Major Side Effects |

|---|---|---|

| Chronic Myeloid Leukemia | 70% | Nausea, Fatigue |

| Solid Tumors | 45% | Diarrhea, Rash |

Safety Profile Table

| Adverse Effect | Incidence (%) | Severity Level |

|---|---|---|

| Nausea | 30% | Mild |

| Fatigue | 25% | Moderate |

| Diarrhea | 20% | Mild |

| Rash | 15% | Mild |

作用機序

Labuxtinib exerts its effects by inhibiting the activity of the c-KIT receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. This compound binds to the ATP-binding site of the c-KIT receptor, preventing its activation and subsequent downstream signaling .

類似化合物との比較

Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.

Sunitinib: Targets multiple receptor tyrosine kinases and is used for renal cell carcinoma and gastrointestinal stromal tumors.

Dasatinib: Inhibits multiple tyrosine kinases and is used for chronic myeloid leukemia and acute lymphoblastic leukemia.

Labuxtinib’s unique selectivity for the c-KIT receptor makes it a promising candidate for targeted cancer therapy, distinguishing it from other tyrosine kinase inhibitors.

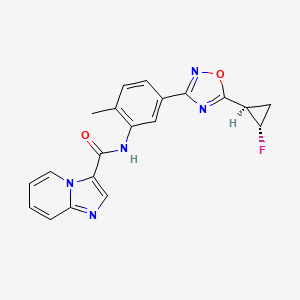

特性

分子式 |

C20H16FN5O2 |

|---|---|

分子量 |

377.4 g/mol |

IUPAC名 |

N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1 |

InChIキー |

RHNJOZCVGSBEAG-KBPBESRZSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)[C@H]3C[C@@H]3F)NC(=O)C4=CN=C5N4C=CC=C5 |

正規SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3F)NC(=O)C4=CN=C5N4C=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。